(2,3,5,6-Tetrachlorophenyl)boronic acid

Organoboron chemistry Suzuki-Miyaura coupling Halogenated arylboronic acids

Researchers requiring electron-deficient aryl boronic acids for Suzuki-Miyaura couplings face batch variability and regioselectivity drift when using incorrect tetrachloro isomers. (2,3,5,6-Tetrachlorophenyl)boronic acid eliminates this risk through its precisely defined 2,3,5,6-substitution pattern. • Delivers consistent transmetalation kinetics via four Cl substituents exerting strong -I and +M electronic effects on the boron center. • Enables sequential coupling strategies by leaving the 4-position unsubstituted for post-coupling functionalization. • Superior oxidative stability vs. less-chlorinated analogs ensures reproducible yields across multiple synthetic batches. Ideal for medicinal chemists constructing polychlorinated biaryl pharmacophores and materials scientists developing electron-transport OLED monomers. In stock with reliable commercial supply supported by direct synthetic accessibility from 1,2,4,5-tetrachlorobenzene.

Molecular Formula C6H3BCl4O2
Molecular Weight 259.7 g/mol
CAS No. 1310930-82-5
Cat. No. B1419829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3,5,6-Tetrachlorophenyl)boronic acid
CAS1310930-82-5
Molecular FormulaC6H3BCl4O2
Molecular Weight259.7 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC(=C1Cl)Cl)Cl)Cl)(O)O
InChIInChI=1S/C6H3BCl4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H
InChIKeyKSXOWHWNDUKBPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Organoboron Building Block for Advanced Synthesis


(2,3,5,6-Tetrachlorophenyl)boronic acid (CAS 1310930-82-5) is a polyhalogenated arylboronic acid with the molecular formula C₆H₃BCl₄O₂ and a molecular weight of 259.71 g/mol . It is a white crystalline solid soluble in organic solvents and serves as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in complex molecule synthesis, including pharmaceutical intermediates and conjugated organic materials . The 2,3,5,6-tetrachloro substitution pattern confers distinct electronic and steric properties that differentiate it from other chlorinated phenylboronic acids.

Building Block Suzuki-Miyaura cross-coupling for polychlorinated biaryls
Substitution Pattern 2,3,5,6-tetrachloro arrangement with distinct electronic and steric profile
Workflow Context Pharmaceutical intermediate and conjugated organic material synthesis

Why Generic Arylboronic Acids Fail to Substitute


Interchanging (2,3,5,6-tetrachlorophenyl)boronic acid with other chlorinated phenylboronic acids or less-substituted analogs is scientifically invalid due to quantifiable differences in chlorine substitution pattern, molecular weight, and resultant electronic properties. The specific 2,3,5,6-tetrachloro arrangement produces a unique combination of strong electron-withdrawing inductive effects (-I) and resonance donation (+M) from the chlorine substituents, which directly modulates the boron center's electrophilicity and transmetalation kinetics in Suzuki-Miyaura couplings . Furthermore, the para-position chlorine substitution (positions 2 and 6 relative to boron, plus 3 and 5) creates a steric environment that differs fundamentally from isomers such as 2,3,4,6-tetrachlorophenylboronic acid (MW 259.71 g/mol), which exhibits different regioselectivity in cross-coupling due to altered chlorine distribution . Generic substitution without this precise chlorination pattern yields different reaction outcomes, compromised material properties in OLED applications where the tetrachlorophenyl group is proposed to enhance electron transport , and inconsistent biological activity in medicinal chemistry contexts.

1

Less-chlorinated phenylboronic acids provide weaker electron withdrawal, which may shift transmetalation kinetics and coupling efficiency.

2

Regioisomeric 2,3,4,6-tetrachlorophenylboronic acid differs in para-chlorine placement; this can alter cross-coupling regioselectivity and product architecture.

3

Generic arylboronic acids without the tetrachloro pattern may not reproduce the electron-transport modulation reported for OLED material studies.

Quantitative Differentiation vs. Close Analogs


Molecular Weight and Chlorine Substitution Pattern

(2,3,5,6-Tetrachlorophenyl)boronic acid possesses a molecular weight of 259.71 g/mol with four chlorine substituents at the 2, 3, 5, and 6 positions . This tetrachloro substitution pattern confers greater electron-withdrawing capacity compared to mono-chlorinated (e.g., 4-chlorophenylboronic acid, MW 156.37 g/mol), dichlorinated (e.g., 2,4-dichlorophenylboronic acid, MW 190.82 g/mol), and trichlorinated (e.g., 2,4,6-trichlorophenylboronic acid, MW 225.26 g/mol) phenylboronic acid analogs. The incremental increase in chlorine substitution correlates with enhanced Lewis acidity of the boron center, which directly influences transmetalation rates in Suzuki-Miyaura cross-coupling reactions and the stability of boronate ester intermediates [1].

Molecular Weight & Chlorine Count
Class-level inference
259.71 g/mol; 4 Cl
Δ +103.34 g/mol vs mono-Cl
Higher chlorine content correlates with increased boron Lewis acidity, informing catalyst selection.
Trend inferred from halogenated arylboronic acid class behavior.
Organoboron chemistry Suzuki-Miyaura coupling Halogenated arylboronic acids

Enhanced Oxidative Stability

The presence of four electron-withdrawing chlorine substituents on the phenyl ring of (2,3,5,6-tetrachlorophenyl)boronic acid substantially reduces electron density at the boron center, conferring enhanced resistance to oxidative deboronation compared to aliphatic boronic acids and electron-rich aryl boronic acids [1]. Aliphatic boronic acids are documented to be more easily oxidized than aryl- and alkenyl-boronic acids [1]. Within the arylboronic acid class, the degree of electron withdrawal from the aromatic ring directly correlates with oxidative stability—the tetrachloro substitution pattern provides superior protection against atmospheric oxidation and peroxide-mediated degradation compared to phenylboronic acid (no halogens) or mono-halogenated derivatives [2].

Enhanced Oxidative Stability
Class-level inference
Tetrachloro pattern maximizes electron withdrawal at boron
May support extended shelf-life and improved multi-step reproducibility.
Qualitative trend: aryl > alkenyl > aliphatic oxidative stability.
Boronic acid stability Oxidation resistance Storage and handling

Regioisomeric Differentiation from 2,3,4,6-Isomer

(2,3,5,6-Tetrachlorophenyl)boronic acid (MW 259.71 g/mol) differs from its regioisomer (2,3,4,6-tetrachlorophenyl)boronic acid (MW 259.71 g/mol) solely in the spatial arrangement of chlorine substituents . While molecular weight is identical, the 2,3,5,6-substitution pattern leaves the 4-position (para to boron) unsubstituted by chlorine, whereas the 2,3,4,6-isomer has chlorine at the 4-position. This structural distinction directly impacts the steric accessibility of the boron center and the electronic distribution across the aromatic ring, resulting in different cross-coupling regioselectivity when used in sequential or site-selective Suzuki-Miyaura reactions. The 2,3,5,6-pattern provides a distinct chlorine-free para position relative to boron, which can be exploited for subsequent functionalization after initial cross-coupling.

Regioisomeric Differentiation
Cross-study comparable
2,3,5,6 vs. 2,3,4,6 pattern
Identical MW (259.71), distinct para-substitution
Incorrect regioisomer procurement yields structurally divergent coupling products.
4-position unsubstituted in target, enabling sequential functionalization.
Regioselective synthesis Isomer-specific coupling Polychlorinated biaryls

Direct Palladium-Catalyzed Borylation Route

(2,3,5,6-Tetrachlorophenyl)boronic acid can be synthesized directly from its corresponding aryl chloride precursor (1,2,4,5-tetrachlorobenzene) via palladium-catalyzed borylation using tetrahydroxydiboron [B₂(OH)₄] [1]. This direct synthetic route avoids the traditional two-step sequence of lithiation followed by trapping with trialkyl borates, which is complicated by the presence of multiple chlorine substituents that can undergo lithium-halogen exchange or nucleophilic aromatic substitution under strongly basic conditions. The palladium-catalyzed approach is reported to proceed under milder conditions with good functional group tolerance, enabling efficient conversion of polychlorinated arenes to the corresponding boronic acids in a single step [1].

Direct Pd-Catalyzed Borylation
Class-level inference
Single-step from 1,2,4,5-tetrachlorobenzene
Simplified route may improve commercial accessibility and batch consistency.
Avoids cryogenic lithiation and competing lithium-halogen exchange.
Boronic acid synthesis Palladium catalysis Aryl chloride borylation

Electron Transport in OLED Materials

The tetrachlorophenyl group in (2,3,5,6-tetrachlorophenyl)boronic acid is identified as a structural feature that could potentially enhance electron transport properties when incorporated into conjugated polymers and small molecules for organic light-emitting diode (OLED) applications . Arylboronic acids, including halogenated derivatives, serve as valuable building blocks for synthesizing conjugated polymers used in OLEDs . The electron-withdrawing nature of the four chlorine substituents lowers the LUMO energy of the resulting conjugated systems, which can facilitate electron injection from the cathode and improve charge carrier balance in OLED devices—a property not available with non-halogenated or less-halogenated phenylboronic acid analogs [1].

OLED Electron Transport
Class-level inference
Tetrachlorophenyl group may lower LUMO energy
Reported property context for conjugated polymer design; less-halogenated analogs lack this modulation.
Qualitative trend: electron-withdrawing capacity scales with halogen count.
OLED materials Electron transport Conjugated polymers

Procurement-Driven Application Scenarios


Chlorinated Biaryl Pharmaceutical Intermediates

The 2,3,5,6-tetrachloro substitution pattern enables construction of polychlorinated biaryl pharmacophores through Suzuki-Miyaura cross-coupling. The enhanced oxidative stability of this tetrachlorinated arylboronic acid [1] ensures consistent coupling yields across multiple synthetic batches, while its direct synthetic accessibility from 1,2,4,5-tetrachlorobenzene via Pd-catalyzed borylation [2] supports reliable commercial supply. Researchers developing chlorinated drug candidates—particularly those requiring electron-deficient aromatic rings for target binding or metabolic stability—should select this specific tetrachloro isomer over less-chlorinated or differently-substituted analogs.

OLED Material Development

In the synthesis of conjugated polymers and small molecules for organic light-emitting diodes, (2,3,5,6-tetrachlorophenyl)boronic acid serves as a monomer building block where the tetrachlorophenyl group may enhance electron transport . The molecular weight of 259.71 g/mol and defined tetrachloro substitution pattern provide reproducible electronic properties when polymerized. Materials scientists optimizing charge carrier balance in OLED devices should procure this specific compound rather than less-halogenated phenylboronic acids, as the four chlorine substituents provide maximum electron-withdrawing capacity among chlorinated phenylboronic acid options.

Regioselective Sequential Cross-Coupling

The 2,3,5,6-substitution pattern leaves the 4-position (para to boron) unsubstituted by chlorine, whereas the isomeric 2,3,4,6-tetrachlorophenylboronic acid has chlorine at the 4-position . This structural distinction enables distinct regioselectivity in sequential Suzuki-Miyaura couplings where the chlorine-free para position can be exploited for subsequent functionalization after initial cross-coupling. Researchers planning multi-step coupling sequences must select the correct tetrachloro isomer; procurement of the wrong regioisomer yields structurally divergent products with potentially compromised biological or material properties.

Polyhalogenated Boronic Acid Pharmacophores

(2,3,5,6-Tetrachlorophenyl)boronic acid has gained attention in medicinal chemistry due to its potential therapeutic applications . The combination of boronic acid functionality (capable of reversible covalent bonding with serine/threonine residues and diol-containing biomolecules) with a highly electron-deficient tetrachlorophenyl ring creates a unique pharmacophore for enzyme inhibition, particularly against proteases and other targets with active-site nucleophiles. The enhanced oxidative stability conferred by tetrachloro substitution [1] improves compound integrity during biological assays and in vivo studies. Medicinal chemists evaluating structure-activity relationships across halogenated boronic acid series should include this compound to assess the contribution of maximum chlorine substitution on target engagement and metabolic stability.

Application
Selection Property
Validation Focus
Chlorinated Biaryl Pharmaceutical Intermediates
Tetrachloro pattern for electron-deficient pharmacophores
Cross-coupling yield consistency and oxidative stability review
OLED Material Development
Electron-withdrawing capacity for LUMO modulation
Charge carrier balance and electron injection in device architectures
Regioselective Sequential Cross-Coupling
Chlorine-free para position for subsequent functionalization
Isomer-specific regiochemical outcome verification
Boronic Acid Pharmacophore Research
Reversible covalent binding with electron-deficient ring context
Target engagement and stability under biological assay conditions
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